molecular formula C17H14F2N2O2 B4354084 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B4354084
M. Wt: 316.30 g/mol
InChI Key: NTEADPIBFAUGEY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-(difluoromethyl)-6-(2-methoxyphenyl)isoxazolo[5,4-b]pyridine is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a methoxyphenyl group attached to the isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction using a difluoromethylating reagent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a methoxyphenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-(difluoromethyl)-6-(2-methoxyphenyl)isoxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-4-(difluoromethyl)-6-(2-methoxyphenyl)isoxazolo[5,4-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-4-(difluoromethyl)-6-(2-methoxyphenyl)isoxazolo[5,4-b]pyridine is unique due to its specific combination of functional groups and its isoxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(2-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-22-13-5-3-2-4-10(13)12-8-11(16(18)19)14-15(9-6-7-9)21-23-17(14)20-12/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEADPIBFAUGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C(=C2)C(F)F)C(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 2
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 5
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

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